molecular formula C18H21FINO2 B1664806 Altropane CAS No. 180468-34-2

Altropane

货号: B1664806
CAS 编号: 180468-34-2
分子量: 429.3 g/mol
InChI 键: GTQLIPQFXVKRKJ-UNSMHXHVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿特罗潘,也称为甲基(1R,2S,3S,5S)-3-(4-氟苯基)-8-[(E)-3-碘丙-2-烯基]-8-氮杂双环[3.2.1]辛烷-2-羧酸酯,是一种苯基托品烷衍生物。 它是一种有效的多巴胺再摄取抑制剂和长效兴奋剂药物 阿特罗潘主要用于其放射性标记形式,用于绘制大脑中多巴胺转运蛋白的分布,使其成为早期诊断帕金森病的潜在工具 .

准备方法

阿特罗潘的合成涉及多个步骤,从托品烷环系的制备开始。关键合成路线包括以下步骤:

    托品烷环的形成: 托品烷环是通过一系列环化反应合成的。

    氟苯基的引入: 4-氟苯基是通过亲核取代反应引入的。

    甲氧羰基的加成: 甲氧羰基是通过酯化反应加成的。

    碘丙烯基的加成: 最后一步涉及通过烷基化反应加成碘丙烯基.

化学反应分析

阿特罗潘会发生几种类型的化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂和甲醇钠等亲核试剂。这些反应产生的主要产物通常是具有修饰的官能团的阿特罗潘衍生物。

科学研究应用

Neuroimaging in Parkinson’s Disease

Overview
Altropane serves as a valuable tool for the early diagnosis of Parkinson's disease (PD). Research indicates that it can visualize the degree of nerve loss in the brains of individuals at various stages of PD, thus aiding in accurate diagnosis and monitoring disease progression.

Clinical Studies
A pivotal study involving 15 participants demonstrated that this compound could differentiate between healthy individuals and those with varying severities of Parkinson's disease. The imaging results showed reduced binding of this compound in areas affected by the disease, correlating with the extent of neuronal loss. Specifically, individuals with moderate PD exhibited weaker images compared to controls, while those with severe PD showed almost no detectable binding in affected brain regions .

Mechanism of Action
The compound was originally developed from research on cocaine's action in the brain. It binds specifically to DAT, which is predominantly found on dopamine neurons. In patients with PD, where dopamine neurons are progressively lost, this compound's binding properties reflect this degeneration. This ability to visualize dopamine transporter levels makes it an essential marker for monitoring the disease .

Applications in ADHD Diagnosis

Overview
In addition to its role in Parkinson's disease, this compound is being investigated for its potential in diagnosing ADHD. Research suggests that individuals with ADHD may have elevated levels of dopamine transporters compared to those without the disorder. This differential expression can be assessed using this compound as a radioligand in imaging studies.

Clinical Trials
Boston Life Sciences has initiated clinical trials to evaluate this compound’s effectiveness in diagnosing ADHD. These studies aim to address the inconsistencies often encountered in clinical diagnoses of ADHD and could provide a more reliable biomarker for identifying this condition .

Research Applications

Basic Research
this compound is not only useful for clinical diagnostics but also plays a significant role in basic research concerning neurodegenerative diseases. Its ability to bind selectively to DAT allows researchers to investigate the underlying mechanisms of diseases like PD and ADHD at a molecular level.

Case Studies and Findings

  • A study indicated that this compound binding was significantly reduced (up to 99%) in postmortem tissues from patients with Parkinson’s compared to age-matched controls, highlighting its potential as a diagnostic tool .
  • Another research effort demonstrated increased DAT binding in adults with ADHD using this compound, providing insights into the neurobiological underpinnings of this disorder .

Comparative Data Table

Application AreaMechanismClinical RelevanceKey Findings
Parkinson's DiseaseBinds to DATEarly diagnosis, monitoring treatment efficacyReduced binding correlates with disease severity
Attention-Deficit/Hyperactivity Disorder (ADHD)Binds to elevated DAT levelsReliable diagnostic markerIncreased DAT binding observed in ADHD patients

作用机制

阿特罗潘通过选择性地结合到多巴胺产生神经元表面发现的多巴胺转运蛋白发挥作用。这种结合抑制了多巴胺从突触回摄到神经元中,导致突触间隙中多巴胺水平升高。 这种机制在影像学研究中特别有用,可以使用单光子发射计算机断层扫描 (SPECT) 影像来可视化多巴胺转运蛋白的分布 .

相似化合物的比较

阿特罗潘在多巴胺再摄取抑制剂中是独特的,因为它对多巴胺转运蛋白具有高亲和力和选择性。类似的化合物包括:

阿特罗潘的独特性在于它对多巴胺转运蛋白的高选择性和亲和力,使其成为神经影像学和诊断应用的宝贵工具。

生物活性

Altropane, a radiolabeled tropane derivative, has garnered attention for its role as a selective ligand for the dopamine transporter (DAT) in neuroimaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This article explores the biological activity of this compound, focusing on its binding properties, implications in various neurological conditions, and relevant case studies.

This compound is chemically characterized as 2β-carbomethoxy-3β-(4-fluorophenyl)-n-(1-iodoprop-1-en-3-yl)nortropane. Its high affinity for the DAT allows it to serve as an effective imaging agent for studying dopaminergic systems in the brain. The compound's selectivity is notable, demonstrating a dopamine/serotonin transporter affinity ratio of approximately 25:1, which enhances its utility in distinguishing dopamine-related pathologies from other conditions .

Binding Affinity and Distribution

Research has shown that this compound binds with high affinity to the DAT in human brain tissue. A study reported a dissociation constant (KDK_D) of 4.96 nM and a maximum binding density (BMAXB_{MAX}) of 212 pmol/g in normal human putamen tissue. In contrast, binding was significantly reduced in postmortem tissues from Parkinson's disease patients, indicating a marked loss of DAT availability .

Table 1: Binding Properties of this compound

Tissue TypeKDK_D (nM)BMAXB_{MAX} (pmol/g)
Normal Human Putamen4.96 ± 0.38212 ± 41.1
Parkinson's Diseased PutamenNot applicable0.48 ± 0.33

Parkinson's Disease

This compound has been utilized as a diagnostic tool in Parkinson's disease (PD). The significant reduction in DAT binding observed in PD patients compared to healthy controls supports its application as a biomarker for dopaminergic neuron integrity. In vivo studies employing this compound PET imaging have demonstrated that DAT levels correlate with motor symptoms and cognitive impairments associated with PD .

Attention Deficit Hyperactivity Disorder (ADHD)

Recent studies have also explored the role of this compound in understanding ADHD. A controlled PET imaging study involving treatment-naïve adults with ADHD showed increased DAT binding potential in the caudate nucleus compared to healthy controls, suggesting dysregulation of dopaminergic signaling in this population .

Table 2: DAT Binding Potential in ADHD Study

GroupRight Caudate BPLeft Caudate BP
ADHD Patients3.44 ± 0.143.41 ± 0.17
Healthy Controls2.99 ± 0.0943.10 ± 0.11

Case Studies and Research Findings

Case Study: PET Imaging in Parkinson's Disease
A study involving postmortem analysis demonstrated that DAT levels measured by this compound binding were significantly lower in PD patients compared to age-matched controls, reinforcing its potential utility as a diagnostic marker for PD progression .

Case Study: ADHD and Dopamine Dysregulation
In a cohort of adults diagnosed with ADHD, PET imaging revealed abnormal DAT binding patterns that correlated with clinical assessments of attentional deficits, further supporting the hypothesis that dopaminergic dysregulation plays a critical role in ADHD pathology .

属性

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLIPQFXVKRKJ-UNSMHXHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027571
Record name Altropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Positron emission tomography (PET) cameras are expensive and scarce, and the tests are non-reimbursable. A less costly and more available test such as a single photon emission computed tomography (SPECT) may be helpful in the diagnosis of early or atypical Parkinson's disease (PD) if its sensitivity is comparable to a PET scan. Altropane is an iodinated form of the N-allyl analog of WIN 35,428 which acts as a dopamine transport inhibitor. When radiolabeled with the gamma emitting isotope [123I], altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter. It is a good marker for dopamine neurons and is useful in detecting PD.
Record name Altropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

180468-34-2
Record name Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180468-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Altropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altropane
Reactant of Route 2
Altropane
Reactant of Route 3
Altropane
Reactant of Route 4
Reactant of Route 4
Altropane
Reactant of Route 5
Altropane
Reactant of Route 6
Reactant of Route 6
Altropane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。